molecular formula C6H3N5 B561033 7H-purine-7-carbonitrile CAS No. 100450-02-0

7H-purine-7-carbonitrile

Cat. No.: B561033
CAS No.: 100450-02-0
M. Wt: 145.125
InChI Key: UVIOHJUJGXOAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Purine-7-carbonitrile (CAS 100450-02-0) is a nitrile-substituted purine derivative with the molecular formula C6H3N5 and a molecular weight of 145.12 g/mol . Purines represent a fundamental heterocyclic scaffold in medicinal chemistry, serving as crucial building blocks in nucleic acids and playing key roles in various cellular processes . The purine core consists of an electron-deficient pyrimidine ring fused with an electron-rich imidazole ring, offering multiple sites for chemical modification to fine-tune biological activity . The introduction of a cyano group at the 7-position creates a valuable intermediate for further synthetic elaboration, as the nitrile group can be converted into other functional groups such as amides, imidates, and oxazolines, expanding the utility of this compound in drug discovery . Research into purine derivatives has demonstrated their significant potential as anticancer agents . Specifically, novel 6,7-disubstituted-7H-purine analogues have been designed and synthesized as potent inhibitors of EGFR and HER2 kinases, which are critical targets in oncology . Certain compounds in this class have shown promising in-vitro cytotoxic and anti-proliferative effects against a panel of breast cancer cells, including Lapatinib-resistant lines, and have been shown to induce apoptosis . The purine scaffold is also a precursor for various bioactive molecules, and its derivatives are investigated for antimicrobial, anti-inflammatory, and antiviral properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

100450-02-0

Molecular Formula

C6H3N5

Molecular Weight

145.125

IUPAC Name

purine-7-carbonitrile

InChI

InChI=1S/C6H3N5/c7-2-11-4-10-6-5(11)1-8-3-9-6/h1,3-4H

InChI Key

UVIOHJUJGXOAQU-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)N=CN2C#N

Synonyms

Purine-7-carbonitrile (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 7H-Purine-6-Carbonitrile

The 6-carbonitrile isomer (CAS 2036-13-7) is a closely related derivative where the nitrile group occupies the 6-position instead of the 7-position. Key differences include:

  • Electronic Effects : The 6-position is adjacent to the N1 atom in the purine ring, which may alter electron distribution and hydrogen-bonding capabilities compared to the 7-position.
  • Biological Activity : Nitriles in purines are often explored as kinase inhibitors or antiviral agents. Positional isomerism can drastically affect target selectivity and potency.

Table 1: Comparison of Purine Carbonitriles

Compound Position Molecular Formula Molecular Weight Commercial Status
7H-Purine-7-carbonitrile 7 C₆H₃N₅ 145.13 g/mol Not reported
7H-Purine-6-carbonitrile 6 C₆H₃N₅ 145.13 g/mol Discontinued

Substituted Purine Derivatives

7-Phenyl-7H-Purine (CAS 18346-05-9)
  • Structure : A phenyl group replaces the nitrile at the 7-position.
  • Properties : Increased hydrophobicity due to the aromatic ring, which may enhance membrane permeability but reduce solubility .
  • Applications : Used in studies exploring purine receptor modulation.
6-(Ethylthio)-7-Methyl-7H-Purine (CAS 6334-43-6)
  • Structure : Features an ethylthio (-S-C₂H₅) group at the 6-position and a methyl group at the 7-position.
  • Reactivity : The thioether group introduces nucleophilic susceptibility, contrasting with the electrophilic nitrile .

Heterocyclic Carbonitriles Beyond Purines

7-Bromo-1-Methyl-2-Phenyl-1H-Indole-3-Carbonitrile
  • Synthesis: Prepared via electrophilic aromatic substitution using NCTS, a cyano-transfer reagent .
4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carbonitrile
  • Core Structure : A pyrrolopyrimidine fused system, differing from purine’s imidazo[4,5-d]pyrimidine.
  • Nitrile Position : The 5-position nitrile may influence hydrogen bonding in kinase binding pockets, akin to purine-based inhibitors .

Table 2: Comparison with Heterocyclic Carbonitriles

Compound Core Structure Nitrile Position Molecular Weight Key Applications
This compound Purine 7 145.13 Hypothesized kinase inhibitors
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Indole 3 315.17 Protein kinase inhibition
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Pyrrolopyrimidine 5 190.59 Anticancer research

Preparation Methods

Halogen-Cyanide Exchange

A widely employed strategy involves substituting a halogen atom (e.g., chlorine or bromine) at position 7 with a cyano group. For example, 7-chloro-7H-purine derivatives react with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) under controlled conditions. In a representative procedure, 7-chloro-7H-purine is treated with TMSCN in the presence of a palladium catalyst, yielding this compound with moderate to high efficiency.

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–120°C

  • Catalysts: Pd(PPh₃)₄ or CuI

  • Yield: 60–85%

Mechanistic Insights

The reaction proceeds via a two-step mechanism: (1) oxidative addition of the palladium catalyst to the C–Cl bond, followed by (2) cyanide transfer from TMSCN to the activated intermediate. Steric and electronic effects at adjacent positions (e.g., substituents at N-9) significantly influence reaction rates and regioselectivity.

Cyclization of Precursor Intermediates

Cyclization strategies construct the purine ring system while incorporating the nitrile group at position 7 during the assembly process.

Imidazole-Pyrimidine Fusion

A prominent method involves fusing imidazole and pyrimidine precursors bearing pre-installed nitrile groups. For instance, 4-amino-5-cyanoimidazole reacts with a substituted pyrimidine under acidic conditions to form the purine core. This approach leverages the reactivity of cyanoimidazoles, which participate in cyclocondensation reactions with high regiocontrol.

Representative Protocol:

  • Starting Material: 4-Amino-5-cyanoimidazole

  • Reagent: Trichloroacetic acid (TCA)

  • Conditions: Reflux in toluene for 12–24 hours

  • Yield: 70–90%

Ureic Intermediate Cyclization

Ureic intermediates derived from diaminomaleonitrile (DAMN) and isocyanates have been utilized to synthesize this compound analogs. Mazzucato et al. demonstrated that DAMN reacts with aryl isocyanates to form ureic adducts, which subsequently cyclize with aldehydes to yield purine derivatives. Introducing a nitrile group at position 7 requires careful selection of aldehydes with electron-withdrawing substituents to stabilize the transition state.

Recent advances in C–H functionalization enable the direct introduction of cyano groups into purine systems without pre-functionalization.

Triflic Anhydride-Mediated Activation

A breakthrough methodology involves activating the purine core with triflic anhydride (Tf₂O), followed by nucleophilic cyanation with TMSCN. While this method was initially developed for 8-cyanation, modifying the substrate’s electronic profile can redirect reactivity to position 7.

Optimized Conditions:

  • Activator: Tf₂O (2.0 equiv.)

  • Cyanide Source: TMSCN (3.0 equiv.)

  • Base: 1,8-Diazabicycloundec-7-ene (DBU)

  • Solvent: Dichloromethane (DCM) at –20°C

  • Yield: 45–75%

Substrate Scope and Limitations

Electron-deficient purines (e.g., those with nitro or carbonyl groups) exhibit enhanced reactivity at position 7 due to increased electrophilicity. Conversely, bulky substituents at N-9 or C-6 hinder accessibility, reducing yields.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Range Key Advantages Limitations
Nucleophilic Substitution60–85%High regioselectivity; scalableRequires pre-functionalized substrates
Cyclization70–90%Atom-economical; modular designMulti-step synthesis; harsh conditions
Direct C–H Cyanation45–75%Step-economical; broad substrate toleranceSensitive to electronic/steric effects

Q & A

Q. How should researchers address discrepancies in biological activity data for this compound analogs?

  • Methodological Answer : Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs. For in vitro studies, ensure cell line authentication (STR profiling) and standardized culture conditions . Meta-analyses of published IC₅₀ values identify outliers and contextualize potency variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.